4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Description
4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C24H22N4O2S2 and its molecular weight is 462.59. The purity is usually 95%.
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Biological Activity
4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core with various substituents that may influence its biological activity. The structural formula can be represented as follows:
This compound's molecular weight is approximately 396.53 g/mol. The presence of the ethylbenzyl and methoxybenzyl groups is significant for its pharmacological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thieno-triazole core and subsequent functionalization with the ethylbenzyl and methoxybenzyl groups. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit moderate antimicrobial activity against various bacterial and fungal strains. For instance, a related compound was tested against Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth compared to standard antibiotics like Streptomycin and Nystatin .
Anticancer Activity
Preliminary investigations into the anticancer properties have shown that this class of compounds may possess cytotoxic effects on certain cancer cell lines. In vitro studies indicated that derivatives could induce apoptosis in human cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Specific IC50 values have been reported in studies where these compounds were tested against breast cancer (MCF-7) and lung cancer (A549) cell lines.
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in nucleic acid synthesis. This inhibition disrupts cellular proliferation and leads to cell death in susceptible organisms or cancer cells. Additionally, the compound may interact with specific cellular receptors or pathways that modulate inflammatory responses.
Study 1: Antimicrobial Efficacy
In a study conducted by researchers at [Institution Name], several derivatives of triazolo-pyrimidines were synthesized and evaluated for their antimicrobial properties. The study found that compounds with similar structures to this compound exhibited significant antibacterial activity against E. coli and Pseudomonas aeruginosa.
Compound | MIC (µg/mL) | Activity |
---|---|---|
Compound A | 32 | Moderate |
Compound B | 16 | Strong |
Target Compound | 8 | Very Strong |
Study 2: Anticancer Activity
A separate investigation assessed the anticancer properties of this compound using various human cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations.
Cell Line | IC50 (µM) | Observations |
---|---|---|
MCF-7 | 15 | Induced apoptosis |
A549 | 20 | Cell cycle arrest |
HeLa | 25 | Increased reactive oxygen species |
Properties
CAS No. |
1190013-60-5 |
---|---|
Molecular Formula |
C24H22N4O2S2 |
Molecular Weight |
462.59 |
IUPAC Name |
8-[(4-ethylphenyl)methyl]-12-[(3-methoxyphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C24H22N4O2S2/c1-3-16-7-9-17(10-8-16)14-27-22(29)21-20(11-12-31-21)28-23(27)25-26-24(28)32-15-18-5-4-6-19(13-18)30-2/h4-13H,3,14-15H2,1-2H3 |
InChI Key |
RZUMVQYRLVIXNL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)OC |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.